molecular formula C8H9Cl2N3O B1303653 4-(4,6-Dichloropyrimidin-2-yl)morpholine CAS No. 10397-13-4

4-(4,6-Dichloropyrimidin-2-yl)morpholine

Cat. No. B1303653
CAS RN: 10397-13-4
M. Wt: 234.08 g/mol
InChI Key: OXCOCPRVQUEIOL-UHFFFAOYSA-N
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Description

“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is a chemical compound with the CAS Number: 10397-13-4 . It is a white to yellow crystal or powder . It is used as a reactant in the preparation of α-azinylalkylamino-substituted pyrimidines as JAK2 inhibitors .


Synthesis Analysis

The synthesis of “4-(4,6-Dichloropyrimidin-2-yl)morpholine” involves the reaction of Morpholine and 2,4,6-Trichloropyrimidine .


Molecular Structure Analysis

The molecular formula of “4-(4,6-Dichloropyrimidin-2-yl)morpholine” is C8H9Cl2N3O . The molecular weight is 234.08 .


Chemical Reactions Analysis

As a reactant, “4-(4,6-Dichloropyrimidin-2-yl)morpholine” is used in the preparation of α-azinylalkylamino-substituted pyrimidines .


Physical And Chemical Properties Analysis

“4-(4,6-Dichloropyrimidin-2-yl)morpholine” is a white to yellow crystal or powder . It has a molecular weight of 234.08 . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis of Azacalix Pyrimidines

This compound is utilized in the synthesis of N-substituted azacalix pyrimidines . These macrocyclic compounds have garnered interest due to their potential applications in host-guest chemistry, where they can form stable complexes with various ions and molecules.

Development of Pharmaceutical Compounds

The structure of 4-(4,6-Dichloropyrimidin-2-yl)morpholine combines morpholine and pyrimidine moieties, making it a valuable scaffold for the development of new pharmaceuticals . Its versatility allows for the creation of compounds with potential therapeutic effects.

Vilsmeier–Haack Reaction

In synthetic chemistry, this compound can undergo the Vilsmeier–Haack reaction to efficiently convert 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . This reaction is crucial for the preparation of halopyrimidines, which are important intermediates in pharmaceutical synthesis.

Catalyst-Free Monoamination

4-(4,6-Dichloropyrimidin-2-yl)morpholine: can be used in catalyst-free monoamination reactions . This process is significant for introducing amino groups into the pyrimidine ring, which is a common modification in medicinal chemistry to alter the biological activity of molecules.

Suzuki-Miyaura Cross-Coupling

The compound serves as a starting reagent for the synthesis of disubstituted pyrimidines via tandem amination and Suzuki-Miyaura cross-coupling . This cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the creation of complex organic molecules.

Regioselective Synthetic Strategies

Another application involves regioselective synthetic strategies to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . This method is important for the precise modification of pyrimidine derivatives.

Safety And Hazards

The safety information for “4-(4,6-Dichloropyrimidin-2-yl)morpholine” includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is classified under the GHS07 pictogram with the signal word "Warning" .

properties

IUPAC Name

4-(4,6-dichloropyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCOCPRVQUEIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378175
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,6-Dichloropyrimidin-2-yl)morpholine

CAS RN

10397-13-4
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-bromoethylether (3.65 g), potassium carbonate (8.29 g), and N,N-dimethylformamide (75 mL) were added to 2-amino-4,6-dichloropyrimidine (2.46 g), and the mixture was refluxed for 3 hours while heated. Subsequently, the reaction mixture was diluted with ethyl acetate, was washed with water, and was dried over anhydrous sodium sulfate. The solvent was removed and the resulting residue was purified on a silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain 4,6-dichloro-2-(morpholine-4-yl)pyrimidine (985 mg, 28%).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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